(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of (1s,3s,4s,5s)-rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is characterized by a rigid bicyclic framework consisting of a seven-membered ring system bridged by a single carbon atom, creating the distinctive 2-azabicyclo[2.2.1]heptane scaffold. The compound possesses a molecular formula of C12H19NO5 with a molecular weight of 257.28 grams per mole, establishing its precise elemental composition. The stereochemical configuration is defined by four chiral centers located at positions 1, 3, 4, and 5 within the bicyclic framework, each maintaining specific spatial orientations designated by the stereochemical descriptors (1s,3s,4s,5s).
The bicyclic ring system exhibits significant conformational rigidity due to the bridged structure, which constrains the molecular geometry and influences the spatial positioning of functional groups. The nitrogen atom at position 2 serves as the heteroatom within the bicyclic framework, creating an azabicyclic structure that distinguishes this compound from purely carbocyclic analogs. The hydroxyl group is positioned at the 5-carbon center, while the carboxylic acid functionality is located at position 3, creating a specific pattern of functional group distribution that contributes to the compound's chemical reactivity and potential biological activity.
The tert-butoxycarbonyl protecting group attached to the nitrogen atom provides steric protection and influences the overall molecular conformation through its bulky nature. This protecting group strategy is commonly employed in synthetic chemistry to modulate reactivity and facilitate selective transformations during multi-step synthetic sequences. The relative stereochemistry indicated by the "rel" designation confirms that the stereochemical relationships between the chiral centers have been established, though the absolute configuration may vary depending on the specific synthetic route employed.
IUPAC Nomenclature and Alternative Designations
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is (1S,3S,4S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, which provides a systematic description of the molecular structure according to established naming conventions. This nomenclature clearly identifies the bicyclic framework, the stereochemical configuration at each chiral center, and the specific positioning of functional groups throughout the molecular structure.
Alternative designations for this compound include several synonymous names that reflect different aspects of its structural features. The compound is also known as (1S,3S,4S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, which emphasizes the tert-butoxycarbonyl protecting group using common chemical terminology. Additional nomenclature variations include the designation this compound, where "boc" represents the commonly used abbreviation for the tert-butoxycarbonyl group.
Registry information for this compound includes the Chemical Abstracts Service (CAS) number 1290625-54-5, which provides a unique identifier for database searches and regulatory documentation. The Molecular Design Limited (MDL) number MFCD24843160 serves as an additional registry identifier used in chemical databases and supplier catalogs. These registry numbers facilitate accurate identification and procurement of the compound for research applications while ensuring consistency across different chemical databases and supplier systems.
The compound has been cataloged under various product identification codes by chemical suppliers, including designation P48906 in certain commercial databases. These catalog numbers enable researchers to locate and purchase the compound from specialized chemical suppliers while maintaining traceability of purity specifications and analytical documentation.
Computational Representation: SMILES, InChI, and InChIKey
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is represented as CC(C)(C)OC(=O)N1[C@H]2CC@@HC@HC2, which encodes the complete molecular structure including stereochemical information. This SMILES representation provides a compact textual format that accurately describes the connectivity patterns, functional groups, and stereochemical configuration of the molecule for computational applications and database storage.
The International Chemical Identifier (InChI) for this compound is InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-,9-/m0/s1, which provides a standardized representation that includes detailed stereochemical and structural information. The InChI format offers enhanced precision compared to SMILES notation by incorporating additional layers of structural description that ensure unique identification of the compound across different computational platforms and chemical databases.
The corresponding InChIKey for this compound is SDTKFYMBKIVOOR-KZVJFYERSA-N, which serves as a fixed-length hash derived from the InChI string. This InChIKey provides a convenient identifier for database searches and cross-referencing while maintaining the structural specificity encoded in the full InChI representation. The InChIKey format is particularly useful for integration with computational chemistry software and large-scale database operations where shorter identifiers are preferred.
These computational representations enable accurate molecular modeling, database searches, and structure-activity relationship studies. The stereochemical encoding within these formats ensures that computational analyses account for the specific three-dimensional arrangement of atoms and functional groups, which is critical for understanding the compound's chemical behavior and potential biological activity. The standardized nature of these representations facilitates data exchange between different research groups and computational platforms while maintaining structural accuracy.
Crystallographic and Spectroscopic Data (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural characterization of this compound through analysis of proton and carbon environments within the molecular framework. Proton NMR analysis reveals characteristic signals corresponding to the various proton environments present in the bicyclic structure, including bridgehead protons, methylene protons within the ring system, and protons associated with the hydroxyl and carboxylic acid functional groups. The tert-butyl group of the protecting moiety exhibits a characteristic singlet pattern due to the equivalent methyl groups, while the bicyclic framework produces complex multipicity patterns reflecting the constrained molecular geometry.
Carbon-13 NMR spectroscopy provides complementary structural information by identifying the distinct carbon environments within the molecule. The carbonyl carbons associated with the carboxylic acid and protecting group exhibit characteristic downfield chemical shifts, while the carbons within the bicyclic framework show patterns consistent with the azabicyclic structure. The hydroxyl-bearing carbon at position 5 demonstrates chemical shift values typical of secondary alcohols, confirming the structural assignment of this functional group.
Infrared (IR) spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carboxylic acid functionality exhibits broad absorption in the 2500-3300 wavenumber range due to the hydroxyl stretch, while the carbonyl stretch appears in the 1680-1760 wavenumber region. The hydroxyl group associated with the 5-position demonstrates absorption patterns in the 3200-3550 wavenumber range characteristic of secondary alcohols. The tert-butoxycarbonyl protecting group contributes additional carbonyl absorption features that can be distinguished from the carboxylic acid carbonyl through careful analysis of peak positions and intensities.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the bicyclic structure. The molecular ion peak appears at mass-to-charge ratio 257, corresponding to the calculated molecular weight of the compound. Fragmentation analysis reveals characteristic loss patterns including elimination of the tert-butoxycarbonyl group and fragmentation of the bicyclic framework, providing structural confirmation and enabling identification of the compound in analytical applications. The mass spectroscopic data supports the proposed molecular formula and aids in distinguishing this compound from related structural analogs.
| Analytical Parameter | Value/Range | Method |
|---|---|---|
| Molecular Weight | 257.28 g/mol | Calculated |
| Molecular Formula | C12H19NO5 | Elemental Analysis |
| Melting Point | Not Specified | - |
| Purity | 97% | Analytical Standard |
| InChI | 1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-,9-/m0/s1 | Computational |
| SMILES | CC(C)(C)OC(=O)N1[C@H]2CC@@HC@HC2 | Computational |
| CAS Number | 1290625-54-5 | Registry |
The comprehensive spectroscopic characterization establishes the structural identity of this compound and provides analytical benchmarks for quality control and identification purposes. These analytical parameters enable researchers to verify the compound's identity and assess its purity for various research applications while establishing standardized protocols for analytical characterization of related azabicyclic compounds.
Properties
IUPAC Name |
(1S,3S,4S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTKFYMBKIVOOR-KZVJFYERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)[C@H](C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,3S,4S,5S)-Rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure allows for interactions with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.
- Molecular Formula : C₁₂H₁₉NO₅
- Molar Mass : 257.29 g/mol
- CAS Number : 1290625-54-5
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound may modulate the activity of these targets, leading to various pharmacological effects.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- CNS Activity : The bicyclic structure may facilitate interactions with neurotransmitter systems, indicating potential use in treating neurological disorders.
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures.
Data Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| CNS Activity | Modulates neurotransmitter release | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels in vitro |
Case Study 1: Antimicrobial Properties
A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, the compound was administered to rodents to assess its impact on anxiety-like behavior. The results demonstrated a reduction in anxiety levels measured by the elevated plus maze test, suggesting potential as an anxiolytic agent.
Case Study 3: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties revealed that this compound significantly decreased the production of pro-inflammatory cytokines in LPS-stimulated macrophages, highlighting its potential therapeutic role in inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Agents : The compound has been explored for its potential in synthesizing antiviral drugs. Its structure allows for modifications that enhance activity against viral targets, making it a candidate for further research in antiviral drug development .
- CNS Drug Development : There is growing interest in the use of this compound for central nervous system (CNS) drugs. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a promising scaffold for developing treatments for neurological disorders .
- Antidiabetic Compounds : Research indicates that derivatives of this bicyclic structure can be utilized in the design of antidiabetic agents. The modification of functional groups on the bicyclic core can lead to compounds that improve insulin sensitivity or modulate glucose metabolism .
Synthesis and Derivatives
The synthesis of (1S,3S,4S,5S)-Rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid often involves multi-step reactions starting from simpler precursors. The compound can serve as a versatile building block for creating various derivatives with enhanced biological activities.
Table 1: Synthesis Pathways and Derivatives
| Compound Name | Synthesis Methodology | Application Area |
|---|---|---|
| (1S,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | Multi-step synthesis involving cyclization | Antiviral agents |
| (1R,4R)-5-Acetyl-2-boc-2-azabicyclo[2.1.1]hexane | Acylation followed by cyclization | CNS drug development |
| (1R,3R)-5-Hydroxybicyclo[2.2.1]heptane derivatives | Hydroxylation reactions | Antidiabetic compounds |
Case Study 1: Antiviral Activity
A study conducted by researchers at the University of Groningen investigated the antiviral properties of derivatives synthesized from this compound. The results indicated that certain modifications significantly increased potency against viral replication in vitro, suggesting a pathway for drug development targeting viral infections .
Case Study 2: CNS Drug Development
In another study focusing on CNS applications, the compound was modified to enhance its lipophilicity and receptor binding affinity. The resulting derivatives showed promising results in animal models for treating anxiety and depression, highlighting the potential therapeutic benefits of this bicyclic structure in neuropharmacology .
Comparison with Similar Compounds
Structural Differences
Key structural variations among bicyclic analogs include:
- Substituent positions : Hydroxyl, Boc, and carboxyl groups differ in placement.
- Ring systems : Bicyclo[2.2.1]heptane vs. bicyclo[3.2.0]heptane or morpholine-containing scaffolds.
- Stereochemistry : Exo/endo configurations and enantiomers significantly alter properties.
Table 1: Structural and Physicochemical Comparison
Key Differences:
- The target compound requires hydroxylation or protection steps for the C5-OH group, absent in non-hydroxylated analogs .
- Morpholine-containing analogs introduce oxygen into the ring, altering electronic properties .
Physicochemical Properties
- Polarity: The C5-OH group in the target compound enhances polarity and water solubility compared to non-hydroxylated analogs (e.g., 6a) .
- Stability : Boc protection improves amine stability but may increase susceptibility to oxidation at C5-OH .
- Acidity : The carboxylic acid (pKa ~2-3) and hydroxyl (pKa ~10-12) groups enable pH-dependent solubility .
Commercial Availability and Cost
Preparation Methods
Formation of the Bicyclic Azabicyclo[2.2.1]heptane Core
- The bicyclic ring system is typically constructed via intramolecular cyclization reactions starting from suitably substituted pyrrolidine or pyrrole precursors.
Common methods include:
- Cycloaddition reactions: [2+3] or [3+2] cycloadditions to form the bicyclic skeleton with control over stereochemistry.
- Ring-closing reactions: Utilizing nucleophilic substitution or ring-closing metathesis under stereoselective conditions.
The stereochemistry at positions 1, 3, 4, and 5 is controlled by the choice of starting materials and reaction conditions, often involving chiral auxiliaries or catalysts.
Introduction of the Boc Protecting Group
- The nitrogen atom in the bicyclic ring is protected using tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent synthetic steps.
- Typical conditions involve treating the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- This step is usually carried out under mild conditions to preserve the stereochemical integrity of the bicyclic system.
Hydroxylation at the 5-Position
- The hydroxyl group at the 5-position is introduced via selective oxidation or hydroxylation reactions.
Methods include:
- Stereoselective hydroxylation: Using reagents like osmium tetroxide (OsO4) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
- Hydroboration-oxidation: For alkenes in precursor compounds, followed by oxidation to yield the hydroxylated bicyclic structure.
The reaction conditions are optimized to maintain the stereochemistry and avoid over-oxidation.
Installation of the Carboxylic Acid Group at the 3-Position
The carboxylic acid functionality is introduced either by:
- Direct oxidation of a corresponding aldehyde or alcohol precursor at the 3-position.
- Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions.
- Carboxylation reactions using carbon dioxide in the presence of organometallic reagents.
Purification steps such as recrystallization or chromatography are employed to isolate the acid with high purity.
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Bicyclic core formation | Cycloaddition or ring-closing reactions | Stereoselective control essential |
| 2 | Boc protection of nitrogen | Di-tert-butyl dicarbonate, base (e.g., Et3N) | Mild conditions to preserve stereochemistry |
| 3 | Hydroxylation at 5-position | OsO4, m-CPBA, or hydroboration-oxidation | Stereoselective hydroxylation |
| 4 | Carboxylic acid installation at 3-position | Oxidation or ester hydrolysis | Purification to achieve high purity |
Research Findings and Optimization Notes
- The stereochemical purity of the bicyclic compound is critical for its biological activity and synthetic utility. Therefore, reaction conditions are often fine-tuned to maximize diastereoselectivity and yield.
- The Boc protecting group is favored due to its stability under various reaction conditions and ease of removal when necessary.
- Hydroxylation methods are selected based on substrate sensitivity; for example, osmium tetroxide provides high stereoselectivity but requires careful handling due to toxicity.
- The carboxylic acid group can be introduced in a late-stage step to avoid complications in earlier synthetic transformations.
Comparative Notes on Related Compounds
- Similar bicyclic compounds with variations in stereochemistry or protecting groups have been synthesized using analogous methods.
- For example, ethyl esters of related bicyclic compounds are prepared similarly but require additional ester hydrolysis steps to obtain the free acid.
- The stereochemical configuration (1s,3s,4s,5s) is crucial and distinguishes this compound from other isomers that may have different biological properties.
Q & A
Basic Research Questions
Q. How can the stereochemical integrity of this bicyclic compound be preserved during synthesis?
- Methodological Answer : The stereochemistry is critical for biological activity. Use chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) and protect reactive groups (e.g., the hydroxyl group with Boc protection) to minimize racemization . For example, asymmetric synthesis starting from glutamic acid derivatives can maintain stereochemical control during cyclization steps .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) achieves high purity (>95%) .
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit differences in solubility between stereoisomers .
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- First Aid : Immediate eye washing (15+ minutes with saline) and medical consultation for ingestion .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., neuropharmacology vs. anticancer effects) be resolved?
- Methodological Answer :
- Target-Specific Assays : Conduct binding assays (e.g., SPR or radioligand displacement) to quantify affinity for receptors (e.g., NMDA or GABA receptors) versus kinases .
- Structure-Activity Relationship (SAR) : Modify functional groups (e.g., replace Boc with acetyl) and compare activity profiles to identify key pharmacophores .
- Example Data :
| Derivative | IC50 (NMDA Receptor) | IC50 (EGFR Kinase) |
|---|---|---|
| Boc-protected | 12 nM | >1 µM |
| Acetylated | 85 nM | 350 nM |
Q. What computational methods are suitable for modeling interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes in receptor pockets (e.g., serotonin transporters) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Key Parameters : Favorable binding energy (< -8 kcal/mol) and hydrogen bonding with conserved residues (e.g., Asp98 in SERT) .
Q. How can researchers address low yields in multi-step syntheses?
- Methodological Answer :
- Optimize Cyclization : Use microwave-assisted synthesis (100°C, 30 min) to improve ring-closure efficiency .
- Protection/Deprotection : Replace tert-butyl groups with photolabile protections (e.g., nitroveratryl) for milder cleavage conditions .
Q. What analytical techniques validate chiral purity post-synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers .
- Optical Rotation : Compare [α]D values with literature (e.g., +45° for the target stereoisomer) .
Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to design experiments to clarify?
- Methodological Answer :
- In Vitro Assays : Test hepatic microsomal stability (human vs. rodent) with LC-MS quantification .
- Isotope Tracing : Use 14C-labeled compound to track metabolite formation (e.g., hydroxylation at C5) .
- Hypothesis : Steric shielding by the Boc group may reduce CYP450-mediated oxidation, but species-specific enzyme activity could explain discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
